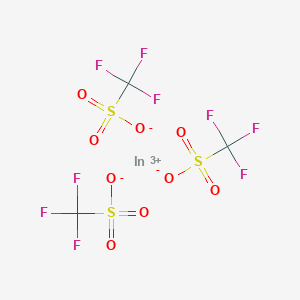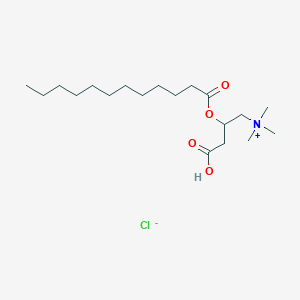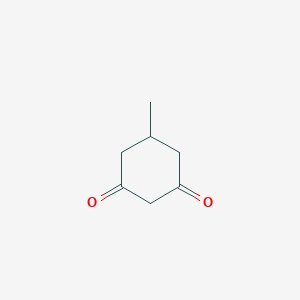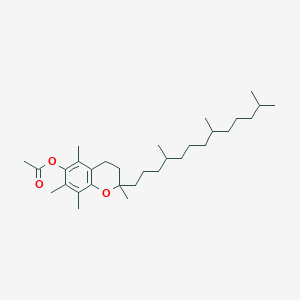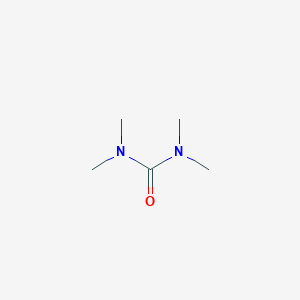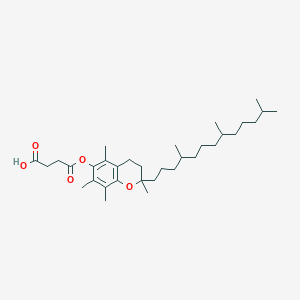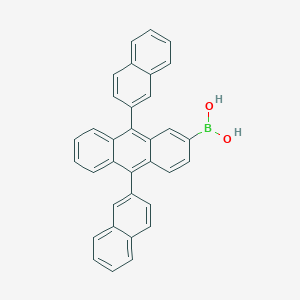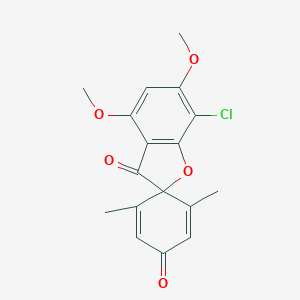
2'-Demethoxy-2'-methyldehydrogriseofulvin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Demethoxy-2'-methyldehydrogriseofulvin (DMMDG) is a natural compound derived from the fungus Penicillium griseofulvum. It is a member of the griseofulvin family, which has been widely studied for its antifungal properties. In recent years, DMMDG has gained attention for its potential use in scientific research due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of 2'-Demethoxy-2'-methyldehydrogriseofulvin is not fully understood, but it is thought to involve the inhibition of microtubule formation. Microtubules are important structures in cells that are involved in a variety of cellular processes, including cell division and intracellular transport. By inhibiting microtubule formation, 2'-Demethoxy-2'-methyldehydrogriseofulvin may disrupt the normal functioning of cells, leading to its biological effects.
Effets Biochimiques Et Physiologiques
2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungal cells, as well as cancer cells. It has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory conditions. Additionally, 2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have neuroprotective effects, which may make it a valuable tool in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2'-Demethoxy-2'-methyldehydrogriseofulvin has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from griseofulvin. It has a unique chemical structure and biological profile, making it a valuable tool for studying cellular processes and disease mechanisms. However, 2'-Demethoxy-2'-methyldehydrogriseofulvin also has limitations. It is not as well-studied as other compounds, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on 2'-Demethoxy-2'-methyldehydrogriseofulvin. One area of interest is its potential use in treating neurological disorders. 2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have neuroprotective effects, and further research could explore its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, 2'-Demethoxy-2'-methyldehydrogriseofulvin could be studied for its potential use in combination with other compounds, such as chemotherapy drugs, to enhance their effectiveness. Finally, further research could explore the mechanism of action of 2'-Demethoxy-2'-methyldehydrogriseofulvin and its potential use as a tool for studying cellular processes.
Méthodes De Synthèse
2'-Demethoxy-2'-methyldehydrogriseofulvin can be synthesized from griseofulvin through a series of chemical reactions. The process involves the removal of a methoxy group and the addition of a methyl group to the 2'-position of the molecule. The resulting compound has a different chemical and biological profile than griseofulvin, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
2'-Demethoxy-2'-methyldehydrogriseofulvin has been used in a variety of scientific research applications due to its unique properties. It has been shown to have antifungal, anticancer, and anti-inflammatory effects. It has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders.
Propriétés
Numéro CAS |
127321-47-5 |
|---|---|
Nom du produit |
2'-Demethoxy-2'-methyldehydrogriseofulvin |
Formule moléculaire |
C17H15ClO5 |
Poids moléculaire |
334.7 g/mol |
Nom IUPAC |
7-chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione |
InChI |
InChI=1S/C17H15ClO5/c1-8-5-10(19)6-9(2)17(8)16(20)13-11(21-3)7-12(22-4)14(18)15(13)23-17/h5-7H,1-4H3 |
Clé InChI |
YSXFOJNCGPZFFU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
SMILES canonique |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
Synonymes |
2'-demethoxy-2'-methyldehydrogriseofulvin 2-DMMGF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)
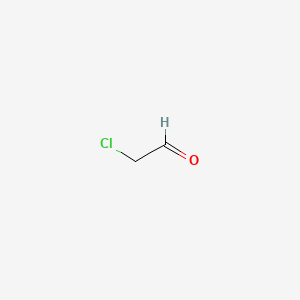

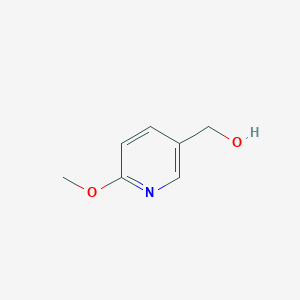
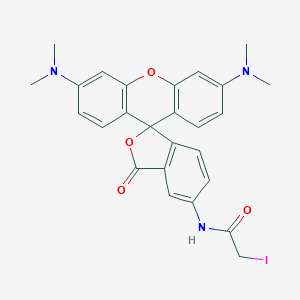
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)
